![molecular formula C20H23NO3S B2721434 1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine] CAS No. 1421491-51-1](/img/structure/B2721434.png)

1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .

Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .Molecular Structure Analysis

The C2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit . The addition of a spiro junction at the C2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule .Chemical Reactions Analysis

The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds has seen remarkable development over the past several years . In some cases, a plausible synthetic mechanism was also discussed .Scientific Research Applications

Histone Deacetylase Inhibitors

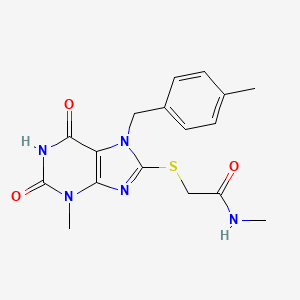

Spiro[chromane-2,4′-piperidine] derivatives, including those based on the benzyl spirocycle structure similar to 1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine], have shown promise as novel histone deacetylase (HDAC) inhibitors. These compounds have been evaluated for their ability to inhibit nuclear HDACs, demonstrating in vitro antiproliferative activities and favorable in vitro ADME profiles. The derivatives with 4-fluorobenzyl and 2-phenylethyl substituents on the piperidine ring exhibited improved pharmacokinetic behavior, correlating with superior in vivo antitumor activity in HCT-116 xenograft models F. Thaler et al., 2012.

Sigma Receptor Ligands

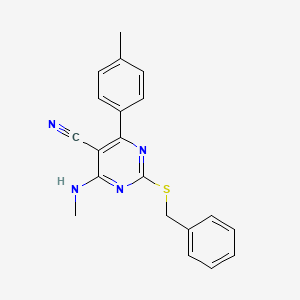

Research into spiro[chroman-2,4'-piperidine] derivatives has also uncovered their potential as sigma receptor ligands. Studies have synthesized and evaluated various spiro compounds for their binding properties to sigma(1) and sigma(2) receptors. These studies found that compounds with a cyano group positioned on the spirocycle showed high sigma(1) receptor affinity and selectivity. Among these, certain benzyl-3,4-dihydrospiro[chroman-2,4'-piperidine] derivatives emerged as potent sigma(1) receptor ligands, demonstrating significant selectivity over sigma(2) receptors C. Maier & B. Wünsch, 2002.

G-Protein-Coupled Receptor 119 Agonists

A novel series of spiro[chroman-2,4'-piperidine] derivatives has been identified as potent and orally bioavailable agonists for the G-protein-coupled receptor 119 (GPR119). This receptor is involved in glucose homeostasis and energy balance, making these compounds potential candidates for treating diabetes and obesity. The structural features of these derivatives, including a terminal benzyl-type bulky substituent and a methylene linker, were key to their activity. In vivo tests demonstrated that these compounds could reduce glucose levels in a dose-dependent manner Tomoaki Koshizawa et al., 2018.

Overview of Medicinal Chemistry Research

The spiro[chroman-2,4'-piperidine]-4(3H)-one scaffold serves as a critical pharmacophore in the development of drugs and biochemical reagents. Recent advances have underscored the importance of this scaffold in synthesizing new biologically active substances. The diverse functionalization of this core structure highlights its utility and potential in medicinal chemistry research Nitin Ghatpande et al., 2020.

Mechanism of Action

Target of Action

“1’-(Benzylsulfonyl)spiro[chroman-2,4’-piperidine]” is a piperidine derivative. Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer . .

Mode of Action

Piperidine derivatives have been found to interact with various targets and cause changes that lead to their pharmacological effects .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Result of Action

Piperidine derivatives have been found to have anticancer potential .

properties

IUPAC Name |

1'-benzylsulfonylspiro[3,4-dihydrochromene-2,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-25(23,16-17-6-2-1-3-7-17)21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)24-20/h1-9H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIOHNAJINSWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2721351.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2721361.png)

![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)

![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)